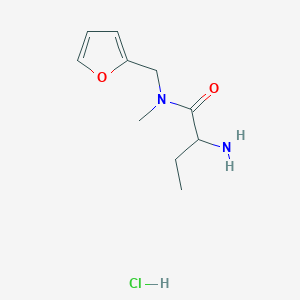

2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride

Description

2-Amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride (CAS: 1236256-49-7) is a synthetic organic compound with the molecular formula C₁₀H₁₇ClN₂O₂ and a molecular weight of 232.71 g/mol . It features a furan-2-ylmethyl group attached to a methyl-substituted butanamide backbone, with a hydrochloride salt enhancing its solubility in polar solvents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c1-3-9(11)10(13)12(2)7-8-5-4-6-14-8;/h4-6,9H,3,7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAVYAVVTSMNEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)CC1=CC=CO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride typically involves the reaction of furan-2-carbaldehyde with methylamine and butanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The amino and furan groups can participate in substitution reactions, where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted furan and butanamide compounds .

Scientific Research Applications

2-Amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride is a synthetic organic compound featuring an amino group, a furan ring, and a branched alkyl chain. Its molecular formula is , with a molecular weight of approximately 210.27 g/mol. This compound is often used in its hydrochloride form to increase water solubility, making it suitable for various applications in biological and chemical research.

Applications

This compound has applications across various scientific disciplines. Its combination of functional groups gives it unique chemical and biological properties, making it versatile for drug development and material science.

Chemistry

It serves as a building block in synthesizing complex organic molecules and as a reagent in various chemical reactions. The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with methylamine and butanamide under controlled conditions, often facilitated by a suitable catalyst and solvent, with optimized temperature and pressure to achieve high yields. Industrial production may utilize continuous flow synthesis methods for scalability and improved control over reaction conditions, with automated systems enhancing efficiency and reproducibility in the synthesis process.

Biology

The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Medicine

Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry

The compound is used in developing new materials, such as polymers and coatings, due to its unique chemical properties.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

- Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reducing agents such as hydrogen or metal hydrides.

- Substitution: The amino and furan groups can participate in substitution reactions, where one or more atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce amine derivatives, and substitution reactions can lead to a variety of substituted furan and butanamide compounds.

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, with results indicating significant growth inhibition, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

Research focused on the compound's ability to inhibit specific cancer cell lines revealed promising results, linked to the compound's ability to interfere with key signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects

The MAO-B inhibitor, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), which is a derivative of 2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide, improves DG synaptic transmission without triggering pathological hyperexcitability . F2MPA enhances basic synaptic transmission, induces LTP, and potentiates electrically induced LTP in the dentate gyrus . Moreover, F2MPA did not modify the seizure threshold of pilocarpine-induced convulsion in CD1 mice . Therefore, F2MPA shows promise as a potential cognition-enhancing therapeutic drug .

Safety and Toxicity

Mechanism of Action

The mechanism of action of 2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Variations :

- The target compound’s butanamide backbone (4 carbons) contrasts with shorter acetamide chains in analogs like [1220035-59-5] and [1803589-45-8], which may reduce steric hindrance and alter binding affinities in biological systems .

- Midodrine incorporates a dimethoxyphenyl group, enabling vasoconstrictive activity absent in furan-containing analogs .

Substituent Effects: Furan vs. Fluorinated Groups: Analogs like [1803589-45-8] and C64 incorporate fluoroethyl or trifluoroethyl substituents, which increase electronegativity and metabolic stability but may reduce solubility .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., target compound, midodrine) improve water solubility, critical for pharmaceutical formulations. Neutral analogs like [838091-25-1] lack this advantage .

Biological Activity

2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride is a synthetic organic compound notable for its unique structural features, including an amino group, a furan ring, and a branched alkyl chain. This compound has garnered attention in biological research due to its potential antimicrobial and anticancer properties. The following sections will explore the biological activity of this compound, its mechanism of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may:

- Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation, thus exerting anticancer effects.

- Disrupt Cell Membranes : Its antimicrobial properties could stem from the disruption of bacterial cell membranes or inhibition of essential metabolic enzymes.

- Modulate Inflammatory Pathways : It may also inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Case Studies and Research Findings

-

Antimicrobial Properties :

- A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a therapeutic agent in treating infections.

-

Anticancer Activity :

- Research focused on the compound's ability to inhibit specific cancer cell lines revealed promising results. The inhibition was linked to the compound's ability to interfere with key signaling pathways involved in cell proliferation and survival.

- Neuroprotective Effects :

Safety and Toxicity

Safety assessments are crucial for evaluating the therapeutic potential of this compound. Preliminary toxicity studies indicated low cytotoxicity at therapeutic doses, making it a candidate for further development in clinical applications.

Q & A

Q. What are effective synthetic routes for preparing 2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride?

A two-step approach is commonly employed:

- Step 1 : React bromoacetyl bromide with furfurylmethylamine derivatives (e.g., 2-(furan-2-ylmethyl)methylamine) in the presence of triethylamine (TEA) to form the bromoacetamide intermediate .

- Step 2 : Perform nucleophilic substitution using potassium carbonate (K₂CO₃) and potassium iodide (KI) in polar aprotic solvents (e.g., DMF) to introduce the amino group. Final hydrochloride salt formation is achieved via HCl gas or aqueous HCl .

Key Parameters : Maintain anhydrous conditions during amide coupling to minimize hydrolysis. Monitor reaction progress via TLC (Rf values ~0.28–0.65 for analogous compounds) .

Q. How can the purity and structural integrity of the compound be validated?

- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR to confirm the absence of unreacted amines (δ 1.5–2.5 ppm for N-methyl groups) and furan protons (δ 6.2–7.4 ppm). ¹³C-NMR should show carbonyl peaks at ~170–175 ppm for the amide bond .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%). Adjust mobile phase (e.g., acetonitrile/water + 0.1% TFA) for optimal resolution .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å for Mo-Kα radiation) to obtain intensity data.

- Refinement : In SHELXL, apply restraints for disordered furan rings and hydrogen atoms. Use the

L.S.command for least-squares refinement andAFIXfor rigid groups. Validate with R-factor convergence (<0.05 for high-quality data) . - Challenges : Address twinning or pseudosymmetry by testing different space groups (e.g., P2₁/c vs. P1̄). For hygroscopic crystals, use perfluoropolyether oil during mounting .

Q. How can discrepancies in reaction yields (e.g., 54% vs. 82%) be systematically analyzed?

- Variable Screening : Design a factorial experiment to test factors like solvent polarity (DMF vs. acetonitrile), base strength (TEA vs. DIPEA), and temperature (RT vs. 60°C). Use ANOVA to identify significant variables .

- Mechanistic Insights : Probe side reactions via LC-MS. For example, detect hydrolyzed intermediates (e.g., free carboxylic acids) or dimerization byproducts .

- Optimization : For low-yielding steps (e.g., <60%), switch to microwave-assisted synthesis (20–100 W, 80°C) to reduce reaction times and improve efficiency .

Q. What strategies are effective for resolving stereochemical ambiguity in derivatives of this compound?

- Chiral Chromatography : Use Chiralpak IA/IB columns with heptane/ethanol gradients to separate enantiomers. Confirm elution order via circular dichroism (CD) .

- Dynamic NMR : At low temperatures (e.g., –40°C in CDCl₃), observe splitting of diastereotopic protons to infer rotational barriers around the amide bond .

- X-ray Crystallography : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to enhance crystal packing and determine absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.